Cas no 169168-68-7 (Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI))

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) structure
169168-68-7 structure
Product Name:Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI)
N.o CAS:169168-68-7
MF:C33H42F4N4O6S2
MW:730.833400249481
CID:151752
PubChem ID:461222
Update Time:2025-04-19

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI)
    • thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[(2R,3S)-3-[[(2S)-3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-, (3aR,6S,7aS)-
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-ca
    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino
    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7a
    • Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-phenylbutyl)octahydro-, (3aalpha,5(2R*,3S*(S*)),6beta,7aalpha)-
    • CHEMBL100040
    • DTXSID40168678
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[(2S)-3-[(4-fluorobenzene)sulfonyl]-2-(2,2,2-trifluoroacetamido)propanamido]-2-hydroxy-4-phenylbutyl]-octahydrothieno[3,2-c]pyridine-6-carboxamide
    • BDBM817
    • 169168-68-7
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-({3-[(4-fluorophenyl)sulfonyl]-N-(trifluoroacetyl)-D-alanyl}amino)-2-hydroxy-4-phenylbutyl]octahydrothieno[3,2-c]pyridine-6-carboxamide
    • Thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-, [3aa,5[2R*,3S*(S*)],6b,7aa]-
    • Saquinavir/Nelfinavir deriv. 21
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenyl-butyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide
    • Inchi: 1S/C33H42F4N4O6S2/c1-32(2,3)40-30(44)26-16-28-21(13-14-48-28)17-41(26)18-27(42)24(15-20-7-5-4-6-8-20)38-29(43)25(39-31(45)33(35,36)37)19-49(46,47)23-11-9-22(34)10-12-23/h4-12,21,24-28,42H,13-19H2,1-3H3,(H,38,43)(H,39,45)(H,40,44)/t21-,24+,25-,26+,27-,28+/m1/s1
    • Chave InChI: GCXUQJZQTKASDY-GQQCNCLLSA-N
    • SMILES: S1CC[C@@H]2CN(C[C@H]([C@H](CC3C=CC=CC=3)NC([C@@H](CS(C3C=CC(=CC=3)F)(=O)=O)NC(C(F)(F)F)=O)=O)O)[C@H](C(NC(C)(C)C)=O)C[C@H]12

Propriedades Computadas

  • Massa Exacta: 730.24846
  • Massa monoisotópica: 730.248189
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Átomos Pesados: 49
  • Contagem de Ligações Rotativas: 13
  • Complexidade: 1250
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 6
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 179
  • XLogP3: 4.1

Propriedades Experimentais

  • Densidade: 1.324
  • Ponto de ebulição: 967.7°Cat760mmHg
  • Ponto de Flash: 539°C
  • Índice de Refracção: 1.56
  • PSA: 144.91
Fornecedores recomendados
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.